molecular formula C22H22N2O5 B244511 N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide

N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B244511
M. Wt: 394.4 g/mol
InChI Key: TXOJFVFNPSDYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, also known as MPBAF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of furan-based compounds and has been studied extensively for its properties and effects on biochemical and physiological systems.

Mechanism of Action

The mechanism of action of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide involves the interaction of the compound with metal ions. N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide has been found to form a complex with metal ions through coordination bonds, leading to the activation of fluorescence. The exact mechanism of fluorescence activation is not fully understood, but it is believed to involve the transfer of energy from the metal ion to the N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide molecule.
Biochemical and Physiological Effects:
N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide has been found to have minimal biochemical and physiological effects on living systems. The compound has been shown to be non-toxic and non-cytotoxic in various cell lines. This property makes N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide a useful tool for the detection of metal ions in biological samples without causing any significant harm to the cells or tissues.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide is its high selectivity for metal ions. The compound has been found to selectively bind to various metal ions, making it a useful tool for the detection and quantification of metal ions in complex biological and environmental samples. However, one of the limitations of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide is its low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research related to N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide. One of the areas of interest is the development of new derivatives of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide with improved properties, such as increased solubility and higher selectivity for specific metal ions. Another area of interest is the application of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide in the detection of metal ions in vivo, which can provide valuable information about metal ion distribution and metabolism in living systems. Additionally, the use of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide in combination with other techniques, such as mass spectrometry, can provide a more comprehensive analysis of metal ion content in biological and environmental samples.

Synthesis Methods

The synthesis of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with propyl bromide and sodium hydride to form 4-propoxy-3-nitrobenzoic acid. This compound is then reacted with 4-aminophenol and furfurylamine to form N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide. The synthesis method is relatively straightforward and has been optimized for high yield and purity.

Scientific Research Applications

N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide has been studied extensively for its potential applications in various areas of scientific research. One of the most significant applications of N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide is its use as a fluorescent probe for the detection of metal ions. N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide has been found to selectively bind to various metal ions, including copper, iron, and zinc, and exhibit strong fluorescence. This property makes N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide a useful tool for the detection and quantification of metal ions in biological and environmental samples.

properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-3-12-28-17-9-6-15(7-10-17)21(25)24-18-14-16(8-11-19(18)27-2)23-22(26)20-5-4-13-29-20/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

TXOJFVFNPSDYDE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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